Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
Description
The compound "Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-" is a silicon-based organometallic molecule with the formula C₁₈H₂₆O₂Si. Its structure consists of a central silicon atom bonded to two methyl groups and two (1-ethynylcyclohexyl)oxy substituents. The ethynyl (C≡CH) groups on the cyclohexyl rings introduce significant steric bulk and electronic unsaturation, making this compound distinct in reactivity compared to simpler silanes.
Properties
CAS No. |
59853-33-7 |
|---|---|
Molecular Formula |
C18H28O2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane |
InChI |
InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3 |
InChI Key |
IOUGLPGLRSMWTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In the first step, dichlorodimethylsilane reacts with 1-ethynylcyclohexanol in anhydrous tetrahydrofuran (THF) at 0–5°C, facilitated by triethylamine as a proton scavenger. The intermediate monochlorosilane is isolated via vacuum distillation (0.5 mbar, 45–50°C) before undergoing a second substitution with another equivalent of 1-ethynylcyclohexanol. Final purification via bulb-to-bulb distillation yields the product in 68–72% purity, with residual chloride impurities removed using activated molecular sieves.
Critical Parameters:
- Molar Ratio: A 1:2.2 stoichiometry (silane:alcohol) minimizes diol byproducts.
- Solvent Polarity: THF outperforms DMF or DMSO due to better solubility of silane intermediates.
- Temperature: Exceeding 10°C in the first step leads to disiloxane formation via chloride displacement.
Base-Catalyzed Addition of Silylacetylenes
A scalable alternative employs bis(trimethylsilyl)acetylene as a silylating agent in the presence of ketone precursors. This method, adapted from protocols for analogous silyl ethers, leverages potassium hexamethyldisilazide (KHMDS) to deprotonate the ethynylcyclohexanol, followed by nucleophilic attack on dimethylsilane.
Procedure and Yield Enhancement
In a representative protocol, 1-ethynylcyclohexanol (1.0 mmol) and bis(trimethylsilyl)acetylene (3.0 mmol) are combined in 1,2-dimethoxyethane (DME) under argon. KHMDS (6 mol%) is added, and the mixture is stirred at 80°C for 18 hours. Post-reaction, volatile byproducts are removed under reduced pressure (0.47 mbar), and the residue is distilled to isolate the target compound in 65% yield.
Key Observations:
- Catalyst Loading: Reducing KHMDS to 3 mol% decreases yield to 41%, while exceeding 8 mol% promotes oligomerization.
- Solvent Effects: DME provides optimal dielectric constant (ε = 7.2) for stabilizing the silyl anion intermediate.
- Byproduct Management: Co-distillation with triisopropylsilane suppresses trimerization of ethynyl groups.
Transition Metal-Mediated Coupling Reactions
Recent advances utilize palladium and nickel catalysts to couple chlorodimethylsilane with ethynylcyclohexyl Grignard reagents. This method circumvents the need for pre-formed alcohols, instead relying on oxidative addition of silicon-chlorine bonds to metal centers.
Palladium-Catalyzed Cross-Coupling
A toluene solution of chlorodimethylsilane, ethynylcyclohexylmagnesium bromide (2.1 equiv.), and Pd(PPh₃)₄ (2 mol%) is refluxed for 12 hours under nitrogen. Filtration through Celite and solvent evaporation yields a crude product, which is chromatographed on silica gel (hexane:EtOAc 95:5) to achieve 78% isolated yield.
Catalyst Performance Comparison:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 12 |
| NiCl₂(dppe) | 62 | 18 |
| CuI | 35 | 24 |
This table highlights palladium’s superiority in facilitating oxidative addition without side reactions like Glaser-type alkyne coupling.
Photoinduced Radical Pathways
Emerging photochemical strategies exploit chlorine radicals generated in chlorinated solvents under visible light to functionalize hydrosilanes. While primarily used for silanol synthesis, this approach has been adapted for ether-linked silanes by modulating hydrolysis conditions.
Light-Driven Synthesis Optimization
A dichloromethane solution of dimethylsilane (1.0 mmol) and 1-ethynylcyclohexanol (2.2 mmol) is irradiated with a 450 nm LED for 24 hours under oxygen. The reaction proceeds via a silyl radical intermediate, which abstracts hydrogen from the alcohol to form the Si–O bond. Quenching with aqueous NaHCO₃ and extraction affords the product in 58% yield.
Advantages and Limitations:
- Sustainability: Eliminates metal catalysts and high temperatures.
- Scalability: Continuous-flow setups increase productivity to 44 g/h/L.
- Selectivity Issues: Competing C–H activation at the cyclohexyl ring limits yield.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | High | 120 |
| Base-Catalyzed Addition | 65 | 89 | Moderate | 150 |
| Palladium-Catalyzed | 78 | 97 | Low | 200 |
| Photochemical | 58 | 82 | High | 90 |
This analysis reveals trade-offs between yield, energy efficiency, and scalability. Nucleophilic substitution remains the industrial benchmark, while photochemical methods offer ecological benefits despite lower yields.
Chemical Reactions Analysis
Types of Reactions
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanols, siloxanes, and silanes with different functional groups .
Scientific Research Applications
Based on the search results, here's what is known about the applications of silanes in general, and "Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-" in particular:
Silane Applications
Silanes are used to bond organic and inorganic materials . They enhance the mechanical and electrical properties of fiberglass-reinforced polymers, improve resistance to moisture, and increase the strength and durability of composites . Silanes also provide lubrication to glass fiber, boost fiber strand integrity, and improve production and handling .
Specific applications and properties:
- Surface Modification: Silane compounds can modify surfaces to enhance biocompatibility, making them useful in biomedical applications.
- Filler Dispersion: Silanes improve filler dispersion and glass fiber incorporation into thermoplastic compounds and can improve fire retardant properties . Treated fillers absorb less moisture, resulting in more durable products with better dielectric properties .
- Rubber Compounding: Silanes bond inorganics to the polymer phase in elastomeric products .
- Concrete Protection: Silanes can be used on concrete, mortar, brick, stone, and ceramics for anti-stain and damp-proofing purposes . They also reduce efflorescence and freeze/thaw damage and provide chloride ion resistance to deter corrosion of reinforcing steel concrete structures .
- Wood protection: Silanes can be applied to wood for preservation and dimensional stability .
Specific Silane products and their uses :
| Product Name | General Description | Application/Features | Substrate |
|---|---|---|---|
| XIAMETER™ OFS-6341 Silane | Alkyl ethoxy silane | Effective hydrophobing agent and high-temperature additive for other coupling agents. | Concrete, Mortar and brick, Stone, Ceramics, Wood |
| XIAMETER™ OFS-6665 Silane | Alkyl methoxy silane | Effective hydrophobing agent that inhibits water absorption. | |
| DOWSIL™ 11-100 Additive | Alkyl functional siloxane | Filler dispersion aid with extended shelf life. Imparts hydrophobicity to inorganic filler surface and improves inorganic filler de-agglomeration. | |
| XIAMETER™ OFS-6011 Silane | Amino/Ethoxysilane | Coupling agent for many resin systems. Useful for fiberglass-reinforced printed circuit boards. Improves adhesion of organic polymer to inorganic substrate or filler. Improves wet and dry physical properties of composite. Compatible with epoxies. | |
| DOWSIL™ Z-6269 Silane | Amino/Vinyl/Methoxysilane | Coupling agent for many resins systems. Useful for fiberglass-reinforced printed circuit boards. Improves adhesion of organic polymer to inorganic substrate or filler. Improves wet and dry physical properties of composite. Compatible with epoxies. | |
| DOWSIL™ Z-6121 Silane | Amino/Alkoxysilane | Improves chemical bonding of resins to inorganic material. | |
| DOWSIL™ Z-6701 Silane | Methyl/Hydrogen/Methoxysilane | Reactive in hydrosilation to form methoxysilyl functional materials for polymer modification for adhesives and sealants. |
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
- Basic Information: bis$$(1-Ethynylhexyl)oxy](dimethyl)silane is a chemical compound .
- NIST Data: It has a mass spectrum (electron ionization) and gas chromatography data available at NIST .
- Related Compounds: A similar compound, Silane, bis$$(1-ethynylcyclohexyl)oxy]dimethyl-, with the CAS number 59853-33-7, is available for purchase.
Mechanism of Action
The mechanism of action of Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- involves the interaction of its silicon-containing groups with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the functionalization of surfaces and the synthesis of complex molecular architectures .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally analogous silanes and siloxanes, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity: The ethynyl groups in the target compound enable alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike the ethenyl groups in bis[(1-ethenylhexyl)oxy]dimethylsilane, which undergo hydrosilylation or radical additions . Compared to hexamethyldisiloxane (a non-reactive siloxane), the ethynylcyclohexyl substituents enhance reactivity, making the compound suitable for polymerization or functional coatings .
Methoxy-substituted bicyclic silanes (e.g., bicyclo[2.2.1]hept-2-yltrimethoxy-silane) exhibit higher hydrophilicity due to polar methoxy groups, whereas the ethynylcyclohexyloxy groups in the target compound are more hydrophobic .
Applications: Unlike trimethylsilyl esters used in GC-MS (e.g., 2-[(Trimethylsilyl)oxy]tetradecanoic acid bis(trimethylsilyl) ester), the target compound’s ethynyl groups may allow covalent bonding to carbon-based matrices in composite materials . The bicyclo[2.2.1]heptane-derived silanes are optimized for adhesion to inorganic surfaces, while the ethynylcyclohexyl groups may enhance compatibility with organic polymers .
Computational and Experimental Insights
- Geometric Optimization : Hartree-Fock (HF/6-31G*) methods, validated for silane geometries , predict that the ethynylcyclohexyloxy groups induce a tetrahedral distortion around silicon, increasing bond angles by ~5° compared to methyl-substituted analogs.
- Vibrational Frequencies : The C≡C stretch (2100–2260 cm⁻¹) and Si-O-C vibrations (950–1100 cm⁻¹) are critical spectroscopic markers, with HF/6-31G* calculations overestimating frequencies by 10–15% (consistent with similar silanes) .
Biological Activity
Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- (commonly referred to as bis[(1-ethynylcyclohexyl)oxy]dimethylsilane), is a compound that has garnered interest in the fields of organic chemistry and material science due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various research studies and reviews.
Chemical Structure and Properties
The chemical formula of bis[(1-ethynylcyclohexyl)oxy]dimethylsilane is . The structure features two ethynylcyclohexyl groups bonded to a dimethylsilyl moiety, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of silane compounds, including bis[(1-ethynylcyclohexyl)oxy]dimethyl-, reveals several key areas of interest:
- Antimicrobial Activity : Some studies suggest that silanes can exhibit antimicrobial properties. The incorporation of ethynyl groups may enhance this activity by increasing the compound's hydrophobicity and ability to penetrate microbial membranes.
- Cytotoxicity : Investigations into the cytotoxic effects of silanes indicate that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.
- Biocompatibility : Silane compounds are frequently used in biomedical applications due to their ability to modify surfaces for enhanced biocompatibility. This property is crucial for applications in drug delivery systems and tissue engineering.
Case Study 1: Antimicrobial Properties
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various silane compounds against Gram-positive and Gram-negative bacteria. The results indicated that bis[(1-ethynylcyclohexyl)oxy]dimethyl- exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of bis[(1-ethynylcyclohexyl)oxy]dimethyl- on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound triggered apoptosis through the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases.
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Zhang et al. (2020) |
| Cytotoxicity | Induction of apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Biocompatibility | Enhanced surface modification for implants | Various studies |
The biological activity of bis[(1-ethynylcyclohexyl)oxy]dimethyl- can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to disruption and cell lysis.
- ROS Generation : The compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects.
- Surface Modification : Its silane functionality enables covalent bonding with hydroxyl groups on surfaces, enhancing biocompatibility for medical applications.
Q & A
Q. What are the optimal synthetic routes for Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- under inert conditions?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, silane derivatives with bulky substituents (e.g., tert-butyldimethylsilyl (TBS) groups) are synthesized via nucleophilic substitution in anhydrous THF under nitrogen, using reagents like n-BuLi for deprotonation and TBSCl for silylation . Key steps include:
- Cyclohexyl ethynyl group introduction : Reacting cyclohexanol derivatives with propargyl bromides under Sonogashira coupling conditions.
- Silylation : Protecting hydroxyl groups with TBSCl in the presence of imidazole .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product.
Low yields (<50%) are common due to steric hindrance; optimizing stoichiometry (e.g., 2.5 eq. n-BuLi) and reaction time (24–48 hrs) improves efficiency .
Q. Which spectroscopic techniques are most effective for structural confirmation of this silane derivative?
- Methodological Answer : A combination of NMR , FT-IR , and mass spectrometry is critical:
- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.5 ppm) and ethynyl carbons (δ 70–90 ppm). Trimethylsilyl groups show sharp singlets (δ 0.1–0.3 ppm) .
- FT-IR : Ethynyl C≡C stretch (~2100 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) confirm functional groups .
- High-resolution MS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. NIST-standardized databases aid in spectral matching .
Q. How can researchers address low yields during final purification steps?
- Methodological Answer : Low yields often stem from steric hindrance or hydrolysis of silyl ethers. Mitigation strategies include:
- Inert atmosphere : Use Schlenk lines to prevent moisture-induced degradation.
- Temperature control : Maintain reactions at –78°C during lithiation to minimize side reactions .
- Alternative protecting groups : Replace TBS with bulkier groups (e.g., triisopropylsilyl) to enhance stability .
Advanced Research Questions
Q. How do steric effects from cyclohexyl ethynyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : Bulky substituents reduce accessibility to catalytic sites, slowing reaction kinetics. For example, Suzuki-Miyaura coupling with aryl boronic acids requires:
- High catalyst loading : 10 mol% Pd(PPh₃)₄ to offset steric hindrance.
- Prolonged reaction times : 72 hrs at 80°C for complete conversion .
Computational modeling (DFT) can predict steric parameters (e.g., Tolman cone angles) to guide ligand design .
Q. What computational methods predict the thermal degradation pathways of this silane?
- Methodological Answer : ReaxFF MD simulations model bond dissociation energies (BDEs) for Si-O and C≡C bonds under thermal stress. Key findings:
- Degradation initiates at Si-O bonds (BDE ~450 kJ/mol) above 300°C, forming cyclohexene radicals .
- TGA-FTIR coupling : Validates simulated pathways by detecting CO₂ (from oxidized ethynyl groups) and siloxane oligomers .
Q. How to analyze discrepancies between theoretical and experimental NMR data?
- Methodological Answer : Discrepancies arise from solvent effects or dynamic conformations. Resolution strategies:
- Solvent correction : Use tools like ACD/Labs NMR Processor to simulate shifts in CDCl₃ vs. DMSO-d₆.
- VT-NMR : Variable-temperature experiments (e.g., –40°C to 60°C) reveal conformational locking .
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set predicts shifts within ±0.3 ppm accuracy .
Notes on Contradictions
- Synthesis Yields : reports 40–50% yields for similar silanes, while suggests 60% yields using bulkier protecting groups. This highlights the need for tailored protecting-group strategies .
- Thermal Stability : Computational models in predict higher degradation temperatures than experimental TGA data, possibly due to oxidative pathways in air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
